REACTION_CXSMILES
|
FC1(C2C(COC[C:20]3[C:25]([C:26]4(F)[C:32](F)=[C:31](O)[CH:30]=[CH:29][CH:27]4O)=[CH:24][CH:23]=[CH:22][CH:21]=3)=CC=CC=2)C(F)=C(O)C=CC1O.F[C:37]1[C:42](F)=[CH:41][CH:40]=[CH:39][C:38]=1[OH:44].S([O-])([O-])(=O)=O.CC[O:52][C:53](/N=N/C(OCC)=O)=[O:54].[CH:62]1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C(C)O>>[CH2:38]([O:44][C:30]1[CH:29]=[CH:27][C:26]([C:25]2[CH:20]=[CH:21][C:22]([C:53]([OH:54])=[O:52])=[CH:23][CH:24]=2)=[CH:32][CH:31]=1)[CH2:39][CH2:40][CH2:41][CH2:42][CH2:37][CH3:62] |f:3.4|
|
Name
|
2,3-Difluorohydroquinone monobenzyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(O)C=CC(=C1F)O)C1=CC=CC=C1COCC1=CC=CC=C1C1(C(O)C=CC(=C1F)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained as an intermediate
|
Type
|
CUSTOM
|
Details
|
The protecting group is subsequently removed hydrogenolytically
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.01 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.01 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |